![molecular formula C13H10Cl2N2O B3072095 4-Amino-N-(2,5-dichlorophenyl)benzamide CAS No. 1016522-01-2](/img/structure/B3072095.png)
4-Amino-N-(2,5-dichlorophenyl)benzamide
Overview
Description
4-Amino-N-(2,5-dichlorophenyl)benzamide is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 .
Synthesis Analysis
The synthesis of benzamide derivatives like 4-Amino-N-(2,5-dichlorophenyl)benzamide can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 4-Amino-N-(2,5-dichlorophenyl)benzamide consists of a benzene ring attached to an amide group . The benzene ring is substituted with two chlorine atoms and an amide group .Physical And Chemical Properties Analysis
4-Amino-N-(2,5-dichlorophenyl)benzamide has a molecular formula of C13H10Cl2N2O and a molecular weight of 281.14 . The elemental analysis data reveal C 78.33%, H 7.73%, and N 7.47%, which is in accordance with the theoretical values of C 77.89%, H 7.24%, and N 7.36% .Scientific Research Applications
Ion-Associate Complexes
The synthesis of 4-Amino-N-(2,5-dichlorophenyl)benzamide -tetraphenylborate complex has been investigated. This complex was synthesized through an ion-associate reaction (green chemistry) at room temperature. Such complexes have potential applications in various fields, including materials science and drug delivery .
Antibacterial Properties
A recent study characterized the 4-Amino-N-(2,5-dichlorophenyl)benzamide tetraphenylborate ion-associate complex . The researchers explored its antibacterial properties and conducted computational analyses. Understanding its antimicrobial effects could contribute to novel drug development .
Biological Activity
Researchers have examined the biological activity of this compound, particularly its interactions with biological macromolecules. Investigating its binding affinity to proteins, nucleic acids, or enzymes may reveal potential therapeutic targets or applications .
Pharmacology and Drug Design
Given its structural features, 4-Amino-N-(2,5-dichlorophenyl)benzamide could serve as a scaffold for designing novel drugs. Computational studies and molecular modeling can guide drug discovery efforts by predicting its interactions with specific receptors or enzymes .
Environmental Chemistry
Understanding the fate and behavior of this compound in the environment is crucial. Researchers may explore its degradation pathways, persistence, and potential impact on ecosystems. Environmental applications could involve monitoring its presence in water, soil, or air .
Safety and Hazards
properties
IUPAC Name |
4-amino-N-(2,5-dichlorophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-6-11(15)12(7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDHSRJBLBMSHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(2,5-dichlorophenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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